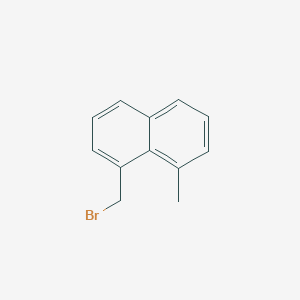

1-Bromomethyl-8-methylnaphthalene

CAS No.:

Cat. No.: VC14375313

Molecular Formula: C12H11Br

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Br |

|---|---|

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | 1-(bromomethyl)-8-methylnaphthalene |

| Standard InChI | InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3 |

| Standard InChI Key | YWHWIWITJVJDJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

1-Bromomethyl-8-methylnaphthalene has a molecular formula of CHBr and a molecular weight of 235.12 g/mol. The compound’s structure consists of a naphthalene backbone substituted with a bromomethyl (-CHBr) group at position 1 and a methyl (-CH) group at position 8. This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.

Synthesis and Reaction Mechanisms

Photobromination of 1,8-Dimethylnaphthalene

The primary synthesis route involves the photobromination of 1,8-dimethylnaphthalene using -bromosuccinimide (NBS) under visible light irradiation in a benzene solvent. This method leverages radical intermediates to achieve selective bromination at the methyl group, avoiding undesired ring bromination. The reaction proceeds via a chain mechanism:

-

Initiation: Light cleaves NBS to generate bromine radicals.

-

Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with Br to yield the bromomethyl product.

-

Termination: Radical recombination halts the chain.

This method achieves yields exceeding 70% under optimized conditions, with purity confirmed via GC-MS and H NMR.

Alternative Synthetic Pathways

While photobromination dominates, alternative approaches include:

-

Electrophilic substitution using Lewis acids (e.g., AlBr) to direct bromination.

-

Cross-coupling reactions employing palladium catalysts for functional group interconversion.

Physicochemical and Thermodynamic Data

Tabulated Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBr | |

| Molecular Weight (g/mol) | 235.12 | |

| Density (g/cm) | ~1.3 (estimated) | |

| log | ~3.9 (predicted) | |

| Vapor Pressure (mmHg) | 0.02 at 25°C (estimated) |

Stability and Reactivity

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous media, releasing HBr. It undergoes nucleophilic substitution (S2) at the bromomethyl group, making it a versatile alkylating agent.

Applications in Organic Synthesis and Pharmacology

Intermediate in PAH Functionalization

1-Bromomethyl-8-methylnaphthalene is pivotal in synthesizing chiral PAHs and dendrimers. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups, enabling the construction of luminescent materials for OLEDs.

Biological Activity

Preliminary studies suggest brominated naphthalenes exhibit anti-tumor activity by intercalating DNA or inhibiting topoisomerases. While direct evidence for 1-bromomethyl-8-methylnaphthalene is scarce, structural analogs demonstrate IC values in the micromolar range against leukemia cell lines .

Toxicological and Environmental Considerations

Environmental Persistence

High log values indicate potential bioaccumulation in aquatic organisms. Photodegradation half-lives in air are estimated at 0.2 days, though aquatic degradation mechanisms remain uncharacterized .

Future Research Directions

-

Toxicokinetic Studies: Elucidate absorption and metabolism pathways.

-

Catalytic Applications: Explore use in asymmetric synthesis via chiral ligands.

-

Environmental Monitoring: Develop analytical methods for detecting trace levels in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume